Rezivertinib's Mechanism of Action in EGFR-Mutant Cells: An In-Depth Technical Guide
Rezivertinib's Mechanism of Action in EGFR-Mutant Cells: An In-Depth Technical Guide
Introduction
Rezivertinib (BPI-7711) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed for high selectivity towards sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][4][5][6] A key characteristic of Rezivertinib is its minimal activity against wild-type EGFR (wtEGFR), which is anticipated to result in a more favorable safety profile compared to less selective inhibitors.[2][7] This guide provides a detailed technical overview of Rezivertinib's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action
Rezivertinib functions as a covalent, irreversible inhibitor of mutant EGFR. Its mechanism involves a two-step process:
-
Reversible Binding: Initially, Rezivertinib reversibly binds to the ATP-binding site within the kinase domain of the mutant EGFR. This initial non-covalent interaction is a critical determinant of its overall potency.
-
Irreversible Covalent Bonding: Following the initial binding, a reactive acrylamide group on the Rezivertinib molecule forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding permanently locks the inhibitor in place, leading to a sustained blockade of EGFR signaling.
By irreversibly binding to the ATP pocket, Rezivertinib prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR kinase domain and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis in EGFR-mutant cancer cells.[2]
Data Presentation
The in vitro potency of Rezivertinib has been evaluated across various EGFR-mutant and wild-type cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Cellular Activity of Rezivertinib (GI50)
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | Exon 19 Deletion | 13.3[1] |
| HCC827 | L858R | 6.8[1] |
| NCI-H1975 | L858R/T790M | 22[1] |
| A431 | Wild-Type | >1000[1] |
Signaling Pathways
Rezivertinib's inhibition of mutant EGFR leads to the downregulation of key downstream signaling cascades that are crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of Rezivertinib.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Rezivertinib against various EGFR kinase mutants and wild-type EGFR.
Methodology:
-
Reagents:
-
Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, L858R/T790M).
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Rezivertinib (dissolved in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare a serial dilution of Rezivertinib in DMSO.
-
In a 384-well plate, add the EGFR kinase, peptide substrate, and Rezivertinib (or DMSO as a vehicle control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of Rezivertinib relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of Rezivertinib on cancer cell lines harboring different EGFR mutations.
Methodology:
-
Reagents and Materials:
-
EGFR-mutant cell lines (e.g., PC-9, HCC827, NCI-H1975) and a wild-type EGFR cell line (e.g., A431).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Rezivertinib (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent).
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of Rezivertinib (or DMSO as a vehicle control) in complete medium.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (e.g., 10 minutes for CellTiter-Glo® or 1-4 hours for MTS).
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values by plotting the data using a non-linear regression model.
-
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of Rezivertinib on the phosphorylation status of key proteins in the EGFR downstream signaling pathways.
Methodology:
-
Reagents and Materials:
-
EGFR-mutant cell lines.
-
Rezivertinib.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with various concentrations of Rezivertinib for a specified time (e.g., 2-6 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Conclusion
Rezivertinib is a potent and selective third-generation EGFR TKI that effectively targets both sensitizing and T790M resistance mutations in EGFR. Its mechanism of action, centered on the irreversible covalent inhibition of the mutant EGFR kinase, leads to the blockade of critical downstream signaling pathways, resulting in the suppression of tumor cell proliferation and survival. The preclinical data demonstrate its high potency against clinically relevant EGFR mutations while sparing wild-type EGFR, suggesting a favorable therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Rezivertinib and other novel EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Rezivertinib (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpi-7711 - My Cancer Genome [mycancergenome.org]
